molecular formula C17H19NO4S B1434135 Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate CAS No. 1858255-98-7

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate

Cat. No.: B1434135
CAS No.: 1858255-98-7
M. Wt: 333.4 g/mol
InChI Key: HXAUQHZPYOZFGN-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a methylsulfonylamino-methyl group at the para position. The 3-methylphenyl group attached to the sulfonamide nitrogen introduces steric and electronic modifications, distinguishing it from related derivatives.

Synthetic routes for such compounds often involve:

  • Step 1: Functionalization of 4-(aminomethyl)benzoic acid derivatives via carbamate or sulfonamide coupling .
  • Step 2: Esterification to form the methyl benzoate moiety, as seen in methods for Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13) .

Properties

IUPAC Name

methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAUQHZPYOZFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate, also known by its CAS number 1858255-98-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C17H19NO4S
  • Molecular Weight : 333.40 g/mol
  • CAS Number : 1858255-98-7

Research indicates that compounds similar to this compound may exhibit various biological activities, including anti-inflammatory and anti-obesity effects. These activities are often mediated through specific pathways involving nuclear receptors and inflammatory cytokines.

Key Mechanisms:

  • Liver X Receptor (LXR) Activation :
    • Compounds that activate LXR are known to influence lipid metabolism and inflammation. In studies involving menthyl esters, LXR activation was linked to the suppression of genes such as TNF-α and IL-6, which are critical in inflammatory responses .
  • Cytokine Modulation :
    • The modulation of cytokines like TNF-α is pivotal in assessing the anti-inflammatory properties of compounds. This compound may similarly affect cytokine levels, impacting inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines. For instance:

  • Cell Line Studies : Research has shown that certain esters can significantly reduce the expression levels of TNF-α in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

In Vivo Studies

Animal models have been utilized to further investigate the effects of this compound:

  • Mouse Models : In studies involving induced colitis in mice, compounds that activate LXR showed a marked reduction in inflammation and adipogenesis, indicating a dual role in managing both obesity and inflammatory conditions .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds with similar mechanisms:

Compound NameMechanism of ActionBiological ActivityReference
This compoundLXR ActivationAnti-inflammatory
Menthol EstersLXR ActivationAnti-inflammatory, Anti-obesity
Other Menthyl EstersCytokine SuppressionReduced TNF-α and IL-6

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that methyl esters derived from amino acids significantly inhibited inflammation markers in macrophages, providing insights into their potential use as anti-inflammatory agents .
  • Obesity Management :
    • Research has indicated that compounds activating LXR not only reduce inflammation but also inhibit fat accumulation during adipogenesis, presenting a promising avenue for obesity treatment .

Comparison with Similar Compounds

Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl benzoate backbone but incorporate sulfonylurea linkages to triazine rings. Key differences include:

Compound Functional Group Substituent on Triazine/Phenyl Primary Use
Target Compound Methylsulfonylamino-methyl 3-methylphenyl Unknown
Triflusulfuron methyl ester Sulfonylurea 4-(dimethylamino)-6-(trifluoroethoxy) Herbicide
Metsulfuron methyl ester Sulfonylurea 4-methoxy-6-methyl Herbicide

Key Findings :

  • The target compound lacks the triazine ring critical for herbicidal activity in sulfonylureas, suggesting divergent applications .
  • The methylsulfonylamino group may enhance metabolic stability compared to urea linkages.

Benzoate Derivatives with Sulfonamide/Carbamate Groups

Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () and Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate () highlight variability in substituent effects:

Compound Backbone Substituent Functional Group
Target Compound Benzoate 3-methylphenyl, methylsulfonyl Sulfonamide
Compound Benzenesulfonyl 5-chloro-2-methoxybenzamidoethyl Sulfonylcarbamate
IV-13 () Benzoate 4-nitrophenoxycarbonyl Carbamate

Key Findings :

  • The 3-methylphenyl group in the target compound likely increases lipophilicity compared to the chloro-methoxybenzamido group in , affecting membrane permeability .
  • Carbamate derivatives () may exhibit higher hydrolytic instability than sulfonamides due to differences in bond lability .

Chlorophenyl-Methylsulfonylamino Butanoate/Benzoate Derivatives

lists compounds like Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate (QY-8063) and Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate (QY-4787):

Compound Backbone Substituent Halogen Position
Target Compound Benzoate 3-methylphenyl N/A
QY-8063 Butanoate 3-chlorophenyl Para (Cl)
QY-4787 Butanoate 4-chlorophenyl Meta (Cl)

Key Findings :

  • The benzoate backbone in the target compound may confer stronger π-π stacking interactions in biological systems compared to butanoate esters .

Research Implications and Data Gaps

  • Structural-Activity Relationships (SAR): The methylsulfonylamino group and 3-methylphenyl substituent distinguish the target compound from herbicides () and carbamate-based derivatives ().
  • Applications : While analogs in are herbicides and focuses on HDAC inhibitors, the target compound’s biological targets remain speculative without explicit data.
  • Synthesis : Methods from (e.g., Stenzel et al. 2017) could guide its synthesis, but purity data (e.g., 95% in ) suggest standard commercial-grade quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate
Reactant of Route 2
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Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate

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